molecular formula C14H15NOS B8196418 4-Methoxy-N-(4-(methylthio)phenyl)aniline

4-Methoxy-N-(4-(methylthio)phenyl)aniline

Cat. No. B8196418
M. Wt: 245.34 g/mol
InChI Key: NNAVRCIAUVILJA-UHFFFAOYSA-N
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Description

4-Methoxy-N-(4-(methylthio)phenyl)aniline is a useful research compound. Its molecular formula is C14H15NOS and its molecular weight is 245.34 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Methoxy-N-(4-(methylthio)phenyl)aniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Methoxy-N-(4-(methylthio)phenyl)aniline including the price, delivery time, and more detailed information at info@benchchem.com.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for 4-Methoxy-N-(4-(methylthio)phenyl)aniline involves the reaction of 4-methoxyaniline with 4-(methylthio)benzene-1-amine in the presence of a coupling agent such as EDCI or DCC. The resulting intermediate is then subjected to reduction using a reducing agent such as sodium borohydride or lithium aluminum hydride to yield the final product.

Starting Materials
4-methoxyaniline, 4-(methylthio)benzene-1-amine, coupling agent (e.g. EDCI or DCC), reducing agent (e.g. sodium borohydride or lithium aluminum hydride)

Reaction
Step 1: Dissolve 4-methoxyaniline and 4-(methylthio)benzene-1-amine in a suitable solvent such as dichloromethane or ethanol., Step 2: Add a coupling agent such as EDCI or DCC to the reaction mixture and stir for several hours at room temperature or under reflux., Step 3: Purify the resulting intermediate by column chromatography or recrystallization., Step 4: Dissolve the purified intermediate in a suitable solvent such as ethanol or tetrahydrofuran., Step 5: Add a reducing agent such as sodium borohydride or lithium aluminum hydride to the reaction mixture and stir for several hours at room temperature or under reflux., Step 6: Purify the final product by column chromatography or recrystallization.

properties

IUPAC Name

4-methoxy-N-(4-methylsulfanylphenyl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NOS/c1-16-13-7-3-11(4-8-13)15-12-5-9-14(17-2)10-6-12/h3-10,15H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNAVRCIAUVILJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC2=CC=C(C=C2)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NOS
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.34 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methoxy-N-(4-(methylthio)phenyl)aniline

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.